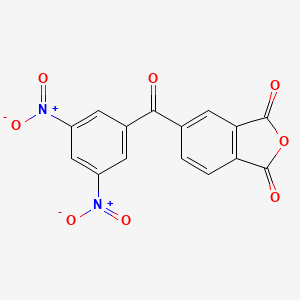![molecular formula C21H17N3O3 B6022336 N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide, commonly known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its pharmacological properties. This compound has been found to exhibit various biological activities, including antimicrobial, antitumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of Clioquinol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of beta-amyloid, an enzyme that is involved in the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. Clioquinol has also been found to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of metalloproteases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Clioquinol has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Clioquinol has also been shown to reduce the accumulation of amyloid-beta in the brain, which is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clioquinol has several advantages for lab experiments. It is a synthetic compound that is readily available and can be synthesized in high yields. Additionally, it has been extensively studied and has a well-established pharmacological profile. However, there are also limitations to its use in lab experiments. Clioquinol has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the use of Clioquinol in scientific research. One area of interest is the development of Clioquinol derivatives with improved pharmacological properties. Additionally, there is interest in using Clioquinol as a drug delivery system, as it has been shown to cross the blood-brain barrier. Furthermore, there is interest in studying the potential use of Clioquinol in the treatment of other diseases, such as cancer and viral infections. Overall, Clioquinol has significant potential for use in scientific research and drug development.
Métodos De Síntesis
Clioquinol can be synthesized through a multistep process that involves the condensation of 8-hydroxyquinoline with an aryl aldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a reduction of the resulting quinoline derivative with a reducing agent. The synthesis method has been optimized by various researchers, resulting in high yields of the final product.
Aplicaciones Científicas De Investigación
Clioquinol has been extensively used in scientific research due to its diverse pharmacological properties. It has been found to exhibit antimicrobial activity against various bacteria, fungi, and viruses. Additionally, it has been shown to have antitumor properties by inducing apoptosis and inhibiting tumor growth. Clioquinol has also been found to have neuroprotective effects by reducing oxidative stress, inflammation, and amyloid-beta accumulation in the brain. Furthermore, it has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(3-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-16-10-6-9-15(13-16)19-22-18-12-5-4-11-17(18)21(27)24(19)23-20(26)14-7-2-1-3-8-14/h1-13,19,22,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZCCXDVFGWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)



![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
